5-(Oxidoimino)-6-oxo-5,6-dihydronaphthalene-2-sulfonate
Overview
Description
5-(oxidoimino)-6-oxo-5,6-dihydronaphthalene-2-sulfonate is an organosulfonate oxoanion obtained by deprotonation of the sulfo and hydroxyimino groups of 5-(hydroxyimino)-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid. It is a conjugate base of a 5-(hydroxyimino)-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid.
Scientific Research Applications
Synthesis and Characterization
- The compound has been used in the synthesis of substituted 2‐diazo‐1 ‐oxo‐1,2‐dihydronaphthalenes. These have been characterized by mass, ultraviolet, infrared, 1H-NMR, and 13C-NMR spectroscopy, demonstrating its utility in organic chemistry and materials science (Baumbach, Bendig, Nagel, & Lubsky, 1991).
Photochemical Studies
- This compound is also notable in photochemical studies, where its photochemical reactions and the reactivity of the carboxy compounds produced have been examined, providing insights into chemical kinetics and reaction mechanisms (Tanigaki, Honda, & Ebbesen, 1989).
Antimicrobial Applications
- New tetrahydronaphthalene-sulfonamide derivatives have been synthesized from related compounds, showing potent antimicrobial activities against various bacterial strains, highlighting potential applications in pharmaceuticals and healthcare (Mohamed et al., 2021).
In Cancer Research
- Derivatives of this compound have been synthesized and tested for anticancer activity. Several of these derivatives showed potent cytotoxic activity against human cancer cell lines, suggesting their potential use in cancer therapy (Ravichandiran et al., 2019).
Environmental Applications
- A mixed bacterial community capable of degrading a related compound, 6-aminonaphthalene-2-sulfonic acid, was isolated, which may offer insights into environmental remediation and wastewater treatment (Nörtemann, Baumgarten, Rast, & Knackmuss, 1986).
Catalysis and Material Science
- The compound's derivatives have been used in the study of alkenes and sulfides oxidation with transition-metal catalysts, which is significant in the field of catalysis and material science (Liao, Cheng, Fang, Cheng, & Wang, 1995).
Agricultural and Plant Protection
- Novel sulfone compounds containing the 1,3,4-oxadiazole moiety, derived from similar compounds, have shown promising antibacterial bioactivities against tobacco bacterial wilt, indicating potential in agricultural and plant protection (Xu et al., 2012).
Properties
IUPAC Name |
5-nitroso-6-oxidonaphthalene-2-sulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO5S/c12-9-4-1-6-5-7(17(14,15)16)2-3-8(6)10(9)11-13/h1-5,12H,(H,14,15,16)/p-2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPZWHLPCUZHPA-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=O)[O-])C=C1S(=O)(=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5NO5S-2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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